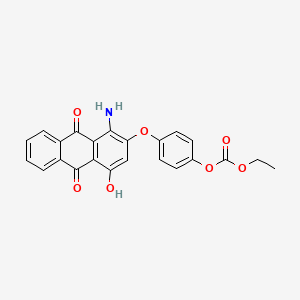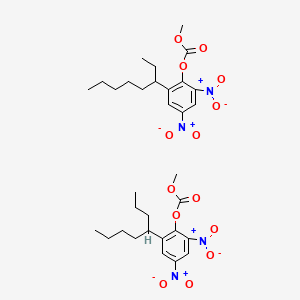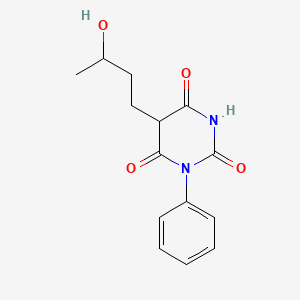
5-(3-Hydroxybutyl)-1-phenylbarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Hydroxybutyl)-1-phenylbarbituric acid is a compound that belongs to the class of barbiturates, which are derivatives of barbituric acid. Barbiturates have historically been used as sedatives and anesthetics. The specific structure of this compound includes a phenyl group and a hydroxybutyl side chain, which may impart unique properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxybutyl)-1-phenylbarbituric acid typically involves the condensation of urea with malonic acid derivatives, followed by the introduction of the phenyl and hydroxybutyl groups. One common method involves the following steps:
Condensation Reaction: Urea reacts with diethyl malonate in the presence of a base such as sodium ethoxide to form barbituric acid.
Alkylation: The barbituric acid is then alkylated with a phenyl group using phenyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-(3-Hydroxybutyl)-1-phenylbarbituric acid can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups in the barbituric acid core can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Oxidation of the hydroxybutyl group can yield 5-(3-oxobutyl)-1-phenylbarbituric acid or 5-(3-carboxybutyl)-1-phenylbarbituric acid.
Reduction: Reduction of the carbonyl groups can produce 5-(3-hydroxybutyl)-1-phenyl-1,3,5-trihydroxybarbituric acid.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring, such as nitro, sulfonyl, or halogen groups.
科学的研究の応用
5-(3-Hydroxybutyl)-1-phenylbarbituric acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a sedative or anesthetic, as well as its effects on the central nervous system.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 5-(3-Hydroxybutyl)-1-phenylbarbituric acid involves its interaction with the central nervous system. It is believed to act on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anesthetic effects. The hydroxybutyl group may also play a role in modulating the compound’s activity and bioavailability.
類似化合物との比較
Similar Compounds
Phenobarbital: A widely used barbiturate with sedative and anticonvulsant properties.
Secobarbital: Another barbiturate used as a short-term sedative and for the treatment of insomnia.
Thiopental: A barbiturate used for induction of anesthesia.
Uniqueness
5-(3-Hydroxybutyl)-1-phenylbarbituric acid is unique due to the presence of the hydroxybutyl group, which may impart different pharmacokinetic and pharmacodynamic properties compared to other barbiturates. This structural difference could potentially lead to variations in its efficacy, duration of action, and side effect profile.
特性
CAS番号 |
17148-45-7 |
|---|---|
分子式 |
C14H16N2O4 |
分子量 |
276.29 g/mol |
IUPAC名 |
5-(3-hydroxybutyl)-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O4/c1-9(17)7-8-11-12(18)15-14(20)16(13(11)19)10-5-3-2-4-6-10/h2-6,9,11,17H,7-8H2,1H3,(H,15,18,20) |
InChIキー |
RLSZRIYHPDTEIB-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


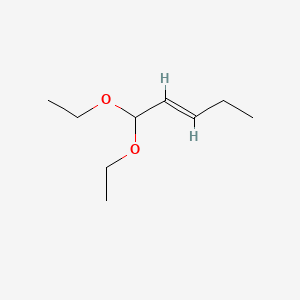


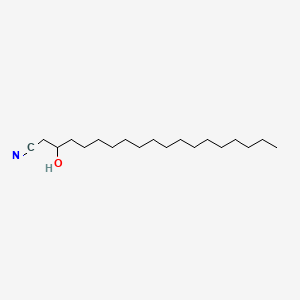
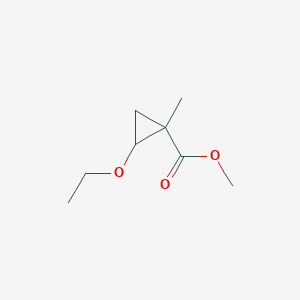
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)

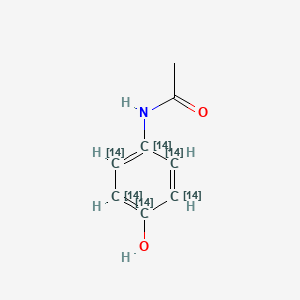
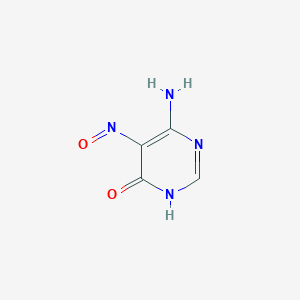
![(2-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)arsonic acid](/img/structure/B13834447.png)
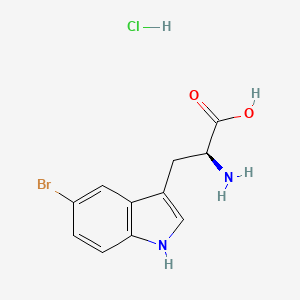
![2,2'-[(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol](/img/structure/B13834459.png)
